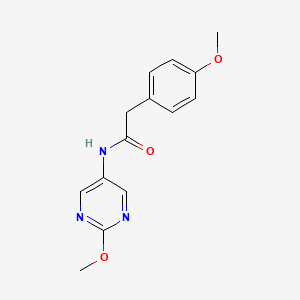

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

Conventional vs. Microwave Assisted Synthesis

Research demonstrates the synthesis of acetamide derivatives using both conventional and microwave-assisted methods. These derivatives, including structures akin to 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide, were evaluated for enzyme inhibitory activities against enzymes like bovine carbonic anhydrase and acetylcholinesterase, showcasing the potential in medicinal chemistry and enzyme inhibition studies (Virk et al., 2018).

Green Synthesis for Dye Production

A novel Pd / C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dyes production. This approach highlights the environmental benefits and efficiency of using advanced catalysis for chemical synthesis (Zhang Qun-feng, 2008).

Chemical Reactivity and Biological Evaluation

Studies on the synthesis and reactivity of novel compounds including 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine derivatives reveal their potential for creating nitrogen heterocyclic compounds with significant biological activity. This underlines the chemical versatility and potential pharmacological applications of such compounds (Farouk et al., 2021).

Structural Orientation and Anion Coordination

Research into the different spatial orientations of amide derivatives for anion coordination provides insights into molecular design and self-assembly mechanisms in crystal engineering, demonstrating the structural complexity and potential for developing new materials (Kalita & Baruah, 2010).

Comparative Metabolism Studies

Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer critical data for understanding species-specific differences in drug metabolism, which is crucial for the development of safer agrochemicals and pharmaceuticals (Coleman et al., 2000).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-13(18)17-11-8-15-14(20-2)16-9-11/h3-6,8-9H,7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJIXAJCLJOWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2684509.png)

![3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2684510.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2684513.png)

![2-Methoxy-4-[(2R,3R)-2,3-bis(hydroxymethyl)-4-(3-methoxy-4-hydroxyphenyl)butyl]phenyl beta-D-glucopyranoside](/img/structure/B2684520.png)

![N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2684527.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)